Boc-L-6-hydroxynorleucine

Solid-Phase Peptide Synthesis Peptidomimetics Triazole-Linked Amino Acids

Researchers requiring both Boc/Bzl SPPS compatibility and a terminal hydroxyl handle often face synthetic route divergence when using Boc-L-norleucine or Fmoc-protected analogs. Boc-L-6-hydroxynorleucine resolves this by providing a single building block for acid-labile peptide synthesis and downstream conjugation. - 87% SPPS coupling efficiency enables reliable incorporation into aggregation-prone sequences. - The δ-hydroxyl group supports on-resin derivatization, esterification, or oxidation for bioconjugation. - ≥98% HPLC purity and white crystalline form ensure consistent quality for library synthesis and NCL workflows.

Molecular Formula C11H21NO5
Molecular Weight 247,29 g/mole
CAS No. 77611-37-1
Cat. No. B558258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-6-hydroxynorleucine
CAS77611-37-1
SynonymsBOC-L-6-HYDROXYNORLEUCINE; 77611-37-1; Boc-L-Nle(6-OH)-OH; (S)-2-((tert-Butoxycarbonyl)amino)-6-hydroxyhexanoicacid; AmbotzBAA1117; SCHEMBL788895; CTK8B4117; BRFDKSWARKFUGQ-QMMMGPOBSA-N; MolPort-008-267-372; ZINC2386595; ANW-43924; KM1866; AKOS015948742; AJ-35355; AK-90344; AM032744; KB-293630; FT-0081349; ST24026525; W8417; (S)-2-(tert-butoxycarbonylamino)-6-hydroxyhexanoicacid; (S)-2-tert-butoxycarbonylamino-6-hydroxy-hexanoicacid; 6-Hydroxy-N-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-norleucine; (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-6-HYDROXYHEXANOICACID
Molecular FormulaC11H21NO5
Molecular Weight247,29 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCO)C(=O)O
InChIInChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m0/s1
InChIKeyBRFDKSWARKFUGQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-6-hydroxynorleucine Product Overview


Boc-L-6-hydroxynorleucine (CAS 77611-37-1), also designated Boc-L-Nle(6-OH)-OH, is a non-proteinogenic α-amino acid derivative of L-norleucine featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a terminal primary hydroxyl substituent on the side-chain δ-carbon [1]. The compound possesses a molecular formula of C₁₁H₂₁NO₅ and a molecular weight of 247.29 g/mol, exhibiting optical activity as the L-enantiomer with reported specific rotation values of [α]ᴰ²⁰ = -6.0° to -8.0° (c = 7.3, MeOH) . It is commercially supplied as a white crystalline powder with a melting point range of 108–119°C and purity specifications of ≥99% by HPLC from research-grade vendors . The δ-hydroxyl functional group confers distinct chemical reactivity and polarity characteristics relative to unsubstituted norleucine derivatives, enabling site-specific derivatization strategies in peptide and small-molecule synthesis workflows [2].

Boc-L-6-hydroxynorleucine Irreplaceability


Substitution of Boc-L-6-hydroxynorleucine with Boc-L-norleucine, Fmoc-L-6-hydroxynorleucine, or unprotected L-6-hydroxynorleucine in established synthetic protocols introduces distinct functional or strategic liabilities. Boc-L-norleucine (CAS 6404-28-0) lacks the terminal hydroxyl handle required for chemoselective conjugation, oxidative functionalization, or on-resin derivatization, thereby necessitating de novo route redesign . Fmoc-L-6-hydroxynorleucine, while retaining the hydroxyl functionality, is incompatible with Boc/Bzl SPPS strategies where acid-labile orthogonal protection is mandated—as in the synthesis of peptide thioesters for native chemical ligation or when working with acid-sensitive side-chain modifications [1]. Unprotected L-6-hydroxynorleucine lacks the N-terminal blocking group essential for controlled stepwise peptide elongation and cannot be directly incorporated into SPPS workflows without an additional protection step, introducing purity risks and labor inefficiency [2]. Procurement of the precisely specified Boc-protected δ-hydroxy amino acid thus mitigates both synthetic route divergence and downstream quality control variability.

Boc-L-6-hydroxynorleucine Differentiation Evidence


SPPS Coupling Efficiency in Peptidomimetics

Boc-L-6-hydroxynorleucine was successfully incorporated into a triazole-linked peptidomimetic scaffold using standard EDC/HOBt carbodiimide coupling conditions, achieving an 87% isolated yield for the coupling step in a complex multi-step synthetic sequence [1]. This quantitative coupling efficiency is reported within a published synthetic methodology and establishes a verifiable benchmark for SPPS incorporation.

Solid-Phase Peptide Synthesis Peptidomimetics Triazole-Linked Amino Acids

Hydroxyl-Mediated On-Resin Derivatization

The δ-hydroxyl group of Boc-L-6-hydroxynorleucine provides a chemically distinct nucleophilic handle that can be orthogonally derivatized without affecting the Boc-protected α-amine . This functionalization capacity is absent in Boc-L-norleucine (which terminates in an inert methyl group) and is preserved under Boc chemistry conditions where acid-labile side-chain protection is maintained.

Bioconjugation Site-Specific Modification Side-Chain Functionalization

Boc Orthogonal Protection for Thioester Synthesis

Peptide thioesters, essential intermediates for native chemical ligation (NCL), are not directly compatible with standard Fmoc-SPPS protocols due to nucleophilic cleavage of the thioester linkage by piperidine during Fmoc deprotection [1]. Boc/Bzl SPPS remains the required strategy for thioester synthesis, necessitating Boc-protected building blocks such as Boc-L-6-hydroxynorleucine.

Native Chemical Ligation Peptide Thioesters Boc/Bzl SPPS

Biocatalytic Precursor for Vasopeptidase Inhibitors

The L-6-hydroxynorleucine core—the deprotected parent amino acid of Boc-L-6-hydroxynorleucine—was enzymatically synthesized as a key chiral intermediate for the vasopeptidase inhibitor Omapatrilat, achieving 98% yield and 99% enantiomeric excess (e.e.) via reductive amination using glutamate dehydrogenase [1]. This establishes the high stereochemical fidelity and synthetic accessibility of the underlying scaffold.

Biocatalysis Chiral Drug Intermediate Enzymatic Synthesis

Boc-L-6-hydroxynorleucine Application Scenarios


Boc/Bzl SPPS for Hydroxyl-Functionalized Peptides

Boc-L-6-hydroxynorleucine is optimally deployed in Boc/Bzl SPPS protocols for long or aggregation-prone peptide sequences where Boc chemistry offers documented advantages over Fmoc-based approaches [1]. The δ-hydroxyl group provides a site for on-resin derivatization or post-synthetic conjugation without compromising the acid-labile Boc protection scheme. Procurement of this specific derivative is warranted when the synthetic route requires both (i) Boc/Bzl SPPS compatibility and (ii) a terminally hydroxylated side-chain handle for subsequent functionalization—a combination unavailable from Boc-L-norleucine or Fmoc-protected analogs [2].

Peptide Thioester Synthesis for Native Chemical Ligation

Native chemical ligation (NCL) enables the chemoselective joining of unprotected peptide segments and is indispensable for the synthesis of proteins exceeding ~50 amino acids. Peptide thioester intermediates required for NCL are incompatible with Fmoc-SPPS due to piperidine-mediated cleavage; Boc/Bzl SPPS remains the mandatory synthetic platform [3]. Boc-L-6-hydroxynorleucine provides a Boc-protected building block bearing a hydroxyl handle that can be retained through thioester synthesis and subsequently utilized for conjugation or further derivatization post-ligation. Procurement should be prioritized when NCL workflows require hydroxylated residues at specific sequence positions.

Chiral Intermediate for Vasopeptidase Inhibitors

Boc-L-6-hydroxynorleucine serves as a protected form of the L-6-hydroxynorleucine core scaffold, which has been established as a key chiral intermediate in the biocatalytic synthesis of Omapatrilat, a vasopeptidase inhibitor that reached advanced clinical development [4]. The enzymatic route to the parent amino acid achieved 98% yield and 99% enantiomeric excess, underscoring the scaffold's suitability for kilogram-scale manufacturing [5]. The Boc-protected derivative is appropriate for discovery-phase incorporation into peptidomimetic candidates, where its 87% SPPS coupling efficiency [6] supports reliable building-block performance in library synthesis and lead optimization campaigns.

Site-Specific Bioconjugation via Hydroxyl Handle

The terminal primary hydroxyl of Boc-L-6-hydroxynorleucine serves as a nucleophilic anchor for chemoselective conjugation reactions, including esterification with activated carboxylates, etherification under Williamson conditions, and oxidation to aldehydes for subsequent oxime or hydrazone ligation . This functional handle distinguishes the compound from Boc-L-norleucine and enables site-specific installation of fluorophores, affinity tags, or cytotoxic payloads in peptide and peptidomimetic constructs. Procurement is indicated for bioconjugation programs requiring a Boc-protected amino acid building block with orthogonal hydroxyl reactivity compatible with acid-sensitive protecting group strategies.

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